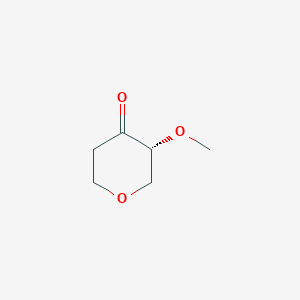

(R)-3-methoxydihydro-2H-pyran-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-methoxyoxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJJPBWCARDMCG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Methoxydihydro 2h Pyran 4 3h One and Stereoisomers

Strategies for Stereoselective Synthesis of 3-Substituted Dihydro-2H-pyran-4(3H)-ones

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.orgwilliams.edu This strategy is widely applied in asymmetric alkylations and aldol (B89426) reactions, which can be adapted for the synthesis of 3-substituted dihydropyranones. researchgate.net

One common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org An N-acyl oxazolidinone can be prepared and then deprotonated to form a Z-enolate. chem-station.comtcichemicals.com This enolate can then react with an electrophile in a highly diastereoselective manner. For the synthesis of a 3-methoxypyranone precursor, this could involve an aldol reaction with a methoxy-containing aldehyde or an electrophilic α-methoxylation of the enolate. The stereoselectivity is controlled by the bulky substituent on the auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.orgyoutube.com The resulting product, with its newly formed stereocenters, can then be further manipulated and cyclized, followed by the cleavage of the auxiliary. tcichemicals.comyoutube.com

Another well-established method utilizes pseudoephedrine or its analogue, pseudoephenamine, as a chiral auxiliary. wikipedia.orgnih.gov Amides derived from these auxiliaries can be deprotonated to form enolates that undergo highly diastereoselective alkylations. wikipedia.orgnih.gov This method is noted for its reliability and the high crystallinity of the intermediates, which can simplify purification. nih.gov

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Key Features | Relevant Citations |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Derived from amino acids; forms predictable Z-enolates leading to high diastereoselectivity for syn-aldol products. wikipedia.orgchem-station.com | wikipedia.orgwilliams.educhem-station.comtcichemicals.comyoutube.com |

| Myers (Pseudoephedrine/Pseudoephenamine) | Alkylations | Forms chelated Z-enolates; high diastereoselectivity; products are often crystalline. Pseudoephenamine is an alternative that avoids regulations on pseudoephedrine. wikipedia.orgnih.gov | wikipedia.orgnih.govharvard.edu |

| SAMP/RAMP Hydrazones | Alkylations | (S)- and (R)-1-amino-2-methoxymethylpyrrolidine; allows for asymmetric α-alkylation of ketones and aldehydes. | wikipedia.org |

| Camphorsultam | Aldol Reactions, Diels-Alder Reactions | Provides high stereocontrol in various C-C bond-forming reactions. | wikipedia.org |

Asymmetric Catalysis in Dihydropyranone Formation

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. researchgate.net This strategy avoids the need to install and remove a stoichiometric auxiliary.

The hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocycles. wiley-vch.denih.gov In the context of dihydropyranone synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor heterodienophile (e.g., an aldehyde or ketone), a process known as an inverse-electron-demand HDA reaction. acs.org

Chiral Lewis acids, often derived from metals like copper(II) or titanium(IV) complexed with chiral ligands, are effective catalysts for these transformations. acs.orgnih.govnih.gov For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the reaction between enol ethers and α,β-unsaturated acyl compounds to produce dihydropyrans with high enantioselectivity. acs.org To synthesize a 3-methoxy substituted pyranone, one could envision a reaction between a diene and a methoxy-substituted aldehyde, where the chiral catalyst controls the facial selectivity of the approach of the reactants. Danishefsky's diene is a commonly used diene in these reactions, reacting with aldehydes to yield dihydropyranone products after acidic workup. nih.govnih.gov

Table 2: Catalyst Systems for Asymmetric Hetero-Diels-Alder Reactions

| Catalyst System | Dienophile/Diene Example | Enantiomeric Excess (ee) | Relevant Citations |

| Bis(oxazoline)-Cu(II) Complexes | Ethyl glyoxylate (B1226380) / Enol ethers | Up to >98% ee | acs.org |

| (R)-BINOL-Ti(IV) Complex | Various aldehydes / Danishefsky's diene | Up to 99% ee | nih.govresearchgate.net |

| Chiral Oxazaborolidine (Corey's Catalyst) | α,β-Unsaturated aldehydes / Dienes | Up to 97% ee | wiley-vch.de |

| (1R, 2S)-Bis(oxazoline)-Cu(OTf)₂ | Methyl glyoxylate / Danishefsky's diene | Up to 72% ee | nih.gov |

Dynamic Kinetic Asymmetric Transformation (DYKAT) in Pyranone Systems

Dynamic kinetic resolution (DKR) is a powerful process that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. wikipedia.org This is achieved by combining a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution step. wikipedia.orgprinceton.edu When the reaction involves diastereomers, the process is classified as a Dynamic Kinetic Asymmetric Transformation (DYKAT).

In the context of pyranone synthesis, a DYKAT approach could start with a racemic mixture of a pyranone precursor that can be easily epimerized at the stereocenter of interest, such as the C3 position. For example, a racemic 3-hydroxy-dihydropyranone could be subjected to an enzymatic acylation. An appropriate lipase (B570770) could selectively acylate the (R)-enantiomer, while the remaining (S)-enantiomer is continuously racemized back to the 1:1 mixture under the reaction conditions. This allows the (S)-enantiomer to be converted into the (R)-enantiomer and subsequently acylated, leading to a high yield of the single (R)-acylated product, which can then be converted to the target (R)-3-methoxy compound. An N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has also been reported to furnish dihydropyranones with excellent enantioselectivity. chalmers.se

Deracemization and Chiral Resolution Techniques

When an enantioselective synthesis is not employed, a racemic mixture of the final compound or an intermediate is often produced. This racemate must then be separated into its constituent enantiomers through a process called resolution. libretexts.org

A classic method of resolution involves reacting the racemic ketone with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org After separation, the resolving agent is cleaved to yield the pure enantiomers of the original compound.

Kinetic resolution is another strategy, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in an enriched state. chalmers.se A significant drawback of standard kinetic resolution is that the maximum theoretical yield for the enriched, unreacted enantiomer is 50%. However, this method has been successfully applied to the synthesis of enantioenriched pyranones, for example, through the Sharpless-Katsuki epoxidation of racemic furyl alcohols, which proceeds via an Achmatowicz reaction to give the pyranone. nih.gov

Table 3: Comparison of Chiral Separation Strategies

| Strategy | Principle | Maximum Yield | Key Requirement | Relevant Citations |

| Classical Resolution | Formation and separation of diastereomeric derivatives. | 50% per enantiomer | Suitable chiral resolving agent and differential solubility of diastereomers. | libretexts.orgwikipedia.org |

| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst/reagent. | 50% for the recovered starting material | A catalyst/reagent with a high selectivity factor (k_fast / k_slow). | chalmers.senih.gov |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the starting material. | 100% | Racemization must be faster than or comparable to the rate of the slower-reacting enantiomer. | wikipedia.orgprinceton.edu |

Total Synthesis Approaches Utilizing Dihydropyranone Building Blocks

The enantiomerically pure dihydropyranone scaffold is a valuable building block for the total synthesis of complex natural products. nih.gov Its embedded stereochemistry and versatile functional groups (a ketone and an ether linkage within a lactone-like structure) allow for elaboration into more complex molecular architectures. For instance, dihydropyranone derivatives serve as key intermediates in the synthesis of polyketide natural products and various alkaloids. chem-station.comnih.gov The pyranone ring can be opened, closed, or modified in numerous ways to construct different parts of a target molecule. While a specific total synthesis employing (R)-3-methoxydihydro-2H-pyran-4(3H)-one was not detailed in the provided search results, related structures like 6-substituted dihydropyranones are used in the synthesis of compounds such as yohimbine (B192690) alkaloids. nih.gov Furthermore, the tetrahydro-2H-pyran-4-yl moiety is a component of biologically active molecules, such as certain cannabinoid receptor agonists, highlighting the importance of this structural motif in medicinal chemistry. nih.gov

Multi-step Syntheses from Readily Available Precursors (e.g., α-ketoglutaric acid)

The synthetic sequence commences with the transformation of α-ketoglutaric acid into dimethyl 2,2-dimethoxypentanedioate. arkat-usa.org This is followed by reduction with a reducing agent like lithium aluminium hydride (LiAlH4) to yield the corresponding diol. arkat-usa.org Ring closure is then effected through mesylation of the diol, leading to the formation of the tetrahydropyran (B127337) ring system. arkat-usa.org The final step involves acidic hydrolysis to furnish the desired dihydro-2H-pyran-3(4H)-one. arkat-usa.org

Table 1: Multi-step Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

| Step | Reactant | Reagents | Product | Yield |

| 1 | α-Ketoglutaric acid | Trimethyl orthoformate, H2SO4, MeOH | Dimethyl 2,2-dimethoxypentanedioate | 90% arkat-usa.org |

| 2 | Dimethyl 2,2-dimethoxypentanedioate | LiAlH4, THF | 2,2-Dimethoxy-1,5-pentanediol | 74% arkat-usa.org |

| 3 | 2,2-Dimethoxy-1,5-pentanediol | NaH, MsCl, THF | 3,3-Dimethoxytetrahydro-2H-pyran | 47% arkat-usa.org |

| 4 | 3,3-Dimethoxytetrahydro-2H-pyran | TFA, CH2Cl2 | Dihydro-2H-pyran-3(4H)-one | 99% arkat-usa.org |

| Overall Yield | 31% arkat-usa.org |

This table outlines the key steps, reagents, and reported yields for the synthesis of dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid.

Ring-Closing Metathesis Strategies for Pyranone Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of unsaturated cyclic compounds, including dihydropyranones. wikipedia.orgorganic-chemistry.org This method is particularly valued for its high functional group tolerance and its ability to form rings of various sizes, typically ranging from 5 to 30 members. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgbeilstein-journals.org

The fundamental principle of RCM involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct, often ethylene, which drives the reaction to completion. organic-chemistry.org In the context of pyranone synthesis, an appropriately substituted diene containing an oxygen atom in the backbone is subjected to RCM to afford the desired heterocyclic ring. The stereoselectivity (E/Z) of the resulting double bond is influenced by the ring strain of the product. organic-chemistry.org

Enyne ring-closing metathesis is a variation of this strategy that has also been successfully employed. beilstein-journals.org This approach involves the cyclization of a substrate containing both an alkene and an alkyne, yielding a dihydropyran with both an exocyclic double bond and a triple bond, which can be further functionalized. beilstein-journals.org

Table 2: Examples of Ruthenium Catalysts Used in Ring-Closing Metathesis

| Catalyst | Description |

| Grubbs' First Generation Catalyst | A pioneering ruthenium-based catalyst for olefin metathesis. beilstein-journals.org |

| Grubbs' Second Generation Catalyst | Offers improved activity and stability compared to the first generation. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxystyrene ligand, providing enhanced stability. beilstein-journals.org |

This table provides examples of common ruthenium catalysts employed in ring-closing metathesis reactions for the synthesis of cyclic compounds.

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular cyclization reactions represent a key strategy for the synthesis of dihydropyranone frameworks. One notable example is the intramolecular Diels-Alder (IMDA) reaction, where a diene and a dienophile tethered within the same molecule react to form a bicyclic system. nih.gov For instance, stabilized 2-amido-1,3-dienes can undergo IMDA reactions with a pendant dienophile to construct complex polycyclic structures. nih.gov

Another powerful approach involves the Prins cyclization, a reaction between an alkene or alkyne and a carbonyl compound, typically an aldehyde, in the presence of a Brønsted or Lewis acid. nih.govmdpi.com This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes an intramolecular attack by the nucleophilic alkene to form the heterocyclic ring. mdpi.com The silyl-Prins cyclization, a variation of this method, has been shown to be a highly diastereoselective route to cis-2,6-disubstituted dihydropyrans. mdpi.com

Furthermore, an efficient synthesis of 2,3-dihydro-4-pyranones has been developed through an intermolecular [4+2] cycloaddition reaction between epoxides and 3-alkoxycyclobutanones, mediated by a Lewis acid such as boron trifluoride etherate. researchgate.netrsc.org This reaction is diastereoselective, favoring the formation of the trans diastereomer. researchgate.netrsc.org

Palladium-Catalyzed Cyclizations in Oxygen-Containing Heterocycle Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the construction of oxygen-containing heterocyles like dihydropyrans. organic-chemistry.orgrsc.org These methods often involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.com

A common strategy is the palladium-catalyzed direct alkenylation of dihydropyranones, which allows for the introduction of various substituents onto the pyranone ring. rsc.org This reaction has been shown to be effective with a range of substituted dihydropyranones and acrylates as coupling partners. rsc.org The proposed mechanism involves a Pd(0)/Pd(II) catalytic cycle. rsc.org

Palladium catalysis can also be employed in domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a palladium-catalyzed domino N-benzylation/intramolecular direct arylation has been developed for the synthesis of N-sulfonyl dihydrophenanthridines. nih.gov Similarly, palladium-catalyzed domino reactions involving intermolecular amination followed by intramolecular direct arylation have been used to synthesize functionalized indoles and carbazoles. organic-chemistry.org These strategies highlight the power of palladium catalysis to construct complex heterocyclic systems efficiently.

Table 3: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate (R-Pd-X). youtube.com |

| Transmetalation | The R group from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming R-Pd-R'. youtube.com |

| Reductive Elimination | The two organic groups (R and R') are coupled together, forming the desired product (R-R') and regenerating the Pd(0) catalyst. youtube.com |

This table outlines the fundamental steps of a typical palladium-catalyzed cross-coupling reaction, a process central to many modern synthetic methodologies.

Carbonyl Ene Reactions in Dihydropyran Synthesis

The carbonyl-ene reaction is a powerful C-C bond-forming reaction that can be utilized for the synthesis of dihydropyran derivatives. organic-chemistry.org This reaction involves the addition of an enophile (a compound containing a C=C bond) to a carbonyl compound, where the double bond of the enophile shifts and a proton is transferred.

In the context of dihydropyran synthesis, an intramolecular carbonyl-ene reaction can be employed. For example, the reaction of 2-methylenetetrahydropyrans can lead to the formation of β-hydroxydihydropyrans under mild conditions and in good yields. organic-chemistry.org This method provides a direct route for introducing oxygen heterocycles into molecular frameworks. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze reactions that lead to dihydropyranone structures. organic-chemistry.orgmdpi.com For instance, an NHC-catalyzed Michael addition reaction provides an efficient pathway to dihydropyranone molecules, tolerating a variety of substituents with different electronic and steric properties. organic-chemistry.org

Industrial Scale and Practical Synthetic Considerations for Pyranone Derivatives

The transition from laboratory-scale synthesis to industrial production of pyranone derivatives necessitates careful consideration of several practical factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net The choice of synthetic route is paramount, with multi-step syntheses from readily available and inexpensive starting materials often being favored for large-scale operations. arkat-usa.orgresearchgate.net For instance, the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid is advantageous due to the low cost of the starting material and the use of distillation for purification, which is a scalable and economical technique. arkat-usa.org

Reagent selection is another critical aspect. researchgate.net On an industrial scale, the use of hazardous or expensive reagents is generally avoided. The atom economy of the reaction, which measures the efficiency of a chemical process in terms of how much of the reactants' atoms are incorporated into the final product, is a key metric in green chemistry and is an important consideration for industrial synthesis. researchgate.net

Furthermore, the development of one-pot or domino reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can significantly improve the efficiency and reduce the cost of large-scale synthesis by minimizing purification steps and solvent usage. organic-chemistry.org The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is also essential to maximize yield and throughput while ensuring process safety and control.

Chemical Reactivity and Transformation of R 3 Methoxydihydro 2h Pyran 4 3h One

Reaction Mechanisms Involving the Pyranone Ring System

The dihydropyranone ring system is central to the reactivity of the molecule. The ether oxygen and the carbonyl group influence the electron distribution within the ring, making it susceptible to various transformations. Diels-Alder reactions are a key method for the synthesis of pyranone structures. For instance, chiral dienes can undergo cycloaddition with suitable dienophiles to construct the pyranone framework. mdpi.comnih.gov The stereochemistry of the diene directly influences the stereochemistry of the resulting pyranone. mdpi.comnih.gov

Another significant reaction mechanism is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or its equivalent, such as trioxane, to form a tetrahydropyran (B127337) ring. researchgate.net This method is particularly useful for the stereoselective construction of substituted pyran systems. The reaction proceeds through an oxacarbenium ion intermediate, which then undergoes cyclization. researchgate.net

Stereocontrol in Functionalization Reactions of the Dihydropyranone Ring

The existing stereocenter at the C3 position, bearing the methoxy (B1213986) group, exerts significant stereocontrol in subsequent functionalization reactions. This inherent chirality directs the approach of incoming reagents, leading to diastereoselective transformations. For example, in Michael additions of nucleophiles to related dihydropyranone systems, the stereochemical outcome is often dictated by the conformation of the ring and the directing effect of existing substituents. researchgate.net

The synthesis of functionalized azaheterocycles from carbocycles often involves oxidative ring opening followed by reductive ring closing, where stereocontrol is crucial for the final product's biological activity. nih.gov Similarly, the synthesis of chiral γ-ketothiols from β-pinene highlights the high stereoselectivity achievable in reactions involving chiral cyclic ketones. nih.gov

Derivatization Strategies at the Ketone Functionality

The carbonyl group at the C4 position is a primary site for chemical modification, enabling a wide array of transformations.

Alpha-Alkylation and Enolate Chemistry of Dihydropyran-4(3H)-ones

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in an α-alkylation reaction. libretexts.orgyoutube.com This process allows for the introduction of alkyl groups at the α-position, forming a new carbon-carbon bond. libretexts.orgpressbooks.pub

The choice of base is critical for the regioselectivity of enolate formation in unsymmetrical ketones. pressbooks.pub Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete conversion to the enolate before the addition of the electrophile, minimizing side reactions. pressbooks.pubyoutube.com The reaction proceeds via an SN2 mechanism, and therefore works best with primary alkyl halides. youtube.compressbooks.pub

Addition Reactions to the Carbonyl Group (e.g., Aldol (B89426) Condensation, Wittig Olefination)

The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.comlibretexts.org These addition reactions can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com

Aldol Condensation: In the presence of a base or acid, the enolate of (R)-3-methoxydihydro-2H-pyran-4(3H)-one can react with another molecule of itself or a different carbonyl compound in an aldol addition reaction to form a β-hydroxy ketone. wikipedia.orglibretexts.orgmasterorganicchemistry.com Subsequent dehydration (condensation) can lead to the formation of an α,β-unsaturated ketone, a reaction driven by the formation of a conjugated system. wikipedia.orgorganic-chemistry.org

Wittig Olefination: The Wittig reaction provides a reliable method for converting the ketone into an alkene. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and a phosphine (B1218219) oxide. wikipedia.orgmasterorganicchemistry.com The Wittig reaction is highly versatile and can be used to introduce a wide range of substituents. libretexts.org

Functional Group Interconversions of the Methoxy Group

The methoxy group at the C3 position can be transformed into other functional groups, further expanding the synthetic utility of the molecule. Functional group interconversions are fundamental in organic synthesis, allowing for the strategic modification of a molecule's reactive sites. fiveable.meimperial.ac.uk

Demethylation to the corresponding alcohol can be achieved using various reagents. This hydroxyl group can then be further functionalized. For instance, it can be oxidized, converted into a better leaving group like a tosylate or mesylate for substitution reactions, or used to form esters or ethers. ub.eduvanderbilt.edu The conversion of alcohols to halides is a common transformation that can be accomplished with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Ring Modification and Rearrangement Pathways of Dihydropyranones

The dihydropyranone ring itself can undergo modification and rearrangement. Ring-rearrangement metathesis (RRM) is a powerful cascade process that can be used to construct complex molecular frameworks from simpler cyclic olefins. researchgate.net This methodology involves sequential ring-opening and ring-closing metathesis reactions.

Additionally, dihydropyranones can undergo ring-opening and fragmentation reactions. For example, treatment with a base like DBU can catalyze a ring-opening and retro-Claisen fragmentation sequence. researchgate.net Such reactions can provide access to acyclic structures with functionality that can be further manipulated in synthetic routes.

Applications of R 3 Methoxydihydro 2h Pyran 4 3h One in Asymmetric Organic Synthesis

Role as a Chiral Synthon and Building Block in Complex Molecule Construction

(R)-3-methoxydihydro-2H-pyran-4(3H)-one serves as a quintessential chiral building block, a molecule whose pre-existing stereocenter is incorporated into a larger, more complex structure, thereby directing the stereochemical outcome of the synthesis. The utility of such chiral synthons is a cornerstone of modern synthetic strategy, enabling efficient and predictable access to enantiomerically pure target molecules.

Research has demonstrated that versatile chiral intermediates, such as acetylenes of type 1 and dienes of type 2 (see table of compounds), can be readily prepared from simple, commercially available chiral precursors like (R)- or (S)-propylene oxide. nih.govmdpi.comresearchgate.net These intermediates, which are direct precursors to or derivatives of the title pyranone, act as pivotal components in cycloaddition reactions. nih.govmdpi.comresearchgate.net For instance, the chirality embedded in these molecules is effectively transferred during subsequent transformations, such as Diels-Alder reactions, to create highly functionalized and stereochemically defined polycyclic systems. nih.gov This strategy obviates the need for a chiral catalyst in these key bond-forming steps, as the stereochemical information is already encoded within the building block itself. The approach represents a versatile route to a wide array of isochromanones and other complex heterocyclic structures. researchgate.net

Utilization in the Enantioselective Construction of Complex Carbon Frameworks

The structural features of this compound make it an ideal substrate for the enantioselective construction of intricate carbon skeletons, particularly those incorporating heterocyclic motifs.

The pyranone ring system is a common scaffold in numerous bioactive compounds. nih.gov Synthetic strategies have been developed to utilize derivatives of the title compound to access a diverse range of chiral heterocyclic scaffolds. A notable approach involves using a common chiral intermediate, derivable from sources like (R)-propylene oxide, to synthesize various 7-substituted 3-methyl-8-hydroxyisochromanones. researchgate.net This is achieved through cycloaddition reactions with either a chiral diene or a chiral acetylene (B1199291) precursor. researchgate.net This methodology provides a highly adaptable pathway to the isochromanone core, which can be further elaborated, demonstrating the role of the initial pyran-related synthon in generating a foundational scaffold for chemical diversification. researchgate.net Similarly, catalytic asymmetric (4+2) cyclizations, while not directly starting from the title compound, exemplify modern methods for creating chiral chroman scaffolds, a related class of oxygenated heterocycles. nih.gov

A key application of this chiral building block is in the stereoselective introduction of the tetrahydropyran (B127337) ring, a common feature in many marine natural products. nih.gov Methodologies have been developed for constructing 2,6-disubstituted-4-methylene tetrahydropyrans, which are crucial components in the synthesis of complex molecules like the bryostatins. nih.gov

One powerful method is the Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde. nih.gov This reaction proceeds to form a pyran-dioxinone fused product which can be converted in a single pot operation to the desired tetrahydropyran-4-one with excellent yield and stereoselectivity. nih.gov This specific transformation highlights a robust method for installing the oxygen-containing ring system with high fidelity. Furthermore, chiral dienes derived from the pyranone lineage undergo smooth Diels-Alder cycloadditions with various dienophiles to yield complex structures containing the pyran ring, as seen in the synthesis of various fungal metabolites. nih.govmdpi.com

Precursor in Natural Product Synthesis and Analogues

The utility of this compound and its related precursors is powerfully demonstrated in their successful application to the total synthesis of complex natural products.

The pyranone motif is central to a large family of natural products. nih.govmdpi.com Synthetic routes leveraging chiral pyranone precursors have enabled the enantiomerically pure synthesis of several of these compounds. mdpi.comresearchgate.net The versatility of the approach is showcased by the synthesis of multiple natural products from a common chiral intermediate. mdpi.com

For example, the synthesis of (R)-mellein was achieved by the cycloaddition of a chiral acetylenic ester (derived from (R)-propylene oxide) with 1-methoxy-1,3-cyclohexadiene. mdpi.com Subsequent deprotection and cyclization furnished the target natural product. mdpi.com In a similar vein, the chiral diene precursor was utilized in a Diels-Alder reaction with 2,5-dichlorobenzoquinone as a key step in the total synthesis of (R)-semixanthomegnin. nih.gov These syntheses underscore the power of using a common, stereodefined building block to access a range of distinct natural products. researchgate.net

| Natural Product | Precursor Type | Key Reaction | Reference |

| (R)-Mellein | Chiral Acetylenic Ester | Cycloaddition | mdpi.com |

| (R)-Semixanthomegnin | Chiral Diene | Diels-Alder Cycloaddition | nih.gov |

| (S)-Dermolactone | Chiral Acetylenic Ester | Diels-Alder Cycloaddition | nih.gov |

| (R)-Ochratoxin α | Chiral Diene | Cycloaddition | mdpi.com |

The bryostatins are a family of exceptionally potent marine macrolides with significant therapeutic potential, including anticancer activity. nih.govnih.gov Their complex structure, featuring three pyran rings (A, B, and C rings), presents a formidable synthetic challenge. nih.gov

Contribution to the Synthesis of Bioactive Scaffolds in Medicinal Chemistry Research

There is no available scientific literature that documents the use of This compound as a chiral building block in the synthesis of specific bioactive scaffolds. While its parent structure, dihydro-2H-pyran-3(4H)-one, is recognized as a versatile precursor for various biologically active molecules—including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors—the role of this particular (R)-3-methoxy derivative has not been described in published research. rsc.org Chemical suppliers list it as a research chemical and building block, but concrete examples of its application in medicinal chemistry are not present in peer-reviewed sources.

Integration in Supramolecular Chemistry and Organic Frameworks

There is no information available in the scientific literature regarding the use or integration of This compound in the fields of supramolecular chemistry or the construction of organic frameworks. Research on the assembly of supramolecular structures and frameworks involves a wide variety of molecular components, but the specific contribution of this methoxy-pyranone derivative has not been reported.

Spectroscopic and Stereochemical Analysis of R 3 Methoxydihydro 2h Pyran 4 3h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a complete understanding of (R)-3-methoxydihydro-2H-pyran-4(3H)-one, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information on the number of different proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The expected signals for this compound would include:

A singlet for the methoxy (B1213986) group (-OCH₃) protons.

A multiplet for the chiral proton at the C3 position, coupled to the adjacent methylene (B1212753) protons.

Several multiplets for the methylene protons at the C2, C5, and C6 positions of the pyran ring, exhibiting complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each of the six carbon atoms in the molecule. The expected chemical shifts would be:

A signal for the carbonyl carbon (C4) at the downfield end of the spectrum.

Signals for the carbons attached to oxygen (C2, C3, and C6).

A signal for the methoxy carbon.

A signal for the remaining methylene carbon (C5).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general values for similar structures. Actual experimental values are required for definitive assignment.

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 2 | Multiplet | Value |

| 3 | Multiplet | Value |

| 4 | - | Value (downfield) |

| 5 | Multiplet | Value |

| 6 | Multiplet | Value |

| OCH₃ | Singlet | Value |

Note: This table is illustrative. No specific experimental data for this compound has been found in the searched literature.

Two-Dimensional NMR Techniques (COSY, NOESY) for Stereochemical Assignment and Conformational Insights

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and elucidating the stereochemistry and conformation of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. This would allow for the definitive assignment of the methylene protons and the proton at C3 by tracing the spin-spin coupling networks throughout the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum is essential for determining the stereochemistry, particularly the relative configuration of the methoxy group at the chiral center (C3). NOE correlations are observed between protons that are close in space, regardless of whether they are on adjacent carbons. For this compound, NOESY would help to establish the spatial relationship between the C3 proton and the methoxy group, as well as with other protons on the ring, providing insights into the preferred conformation of the dihydropyranone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₆H₁₀O₃), the expected molecular weight is 130.14 g/mol .

An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would be characteristic of the dihydropyranone structure and would likely involve the loss of small neutral molecules such as carbon monoxide (CO), formaldehyde (B43269) (CH₂O), or the methoxy group (•OCH₃). Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Chiral Analysis Methodologies for Enantiomeric Purity Determination

Since the target compound is chiral, determining its enantiomeric purity is critical. This is typically achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. A racemic mixture of 3-methoxydihydro-2H-pyran-4(3H)-one would be passed through a chiral stationary phase (CSP). The two enantiomers, (R) and (S), would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a column with a chiral stationary phase to separate the enantiomers in the gas phase. This method is suitable for volatile and thermally stable compounds.

The selection of the appropriate chiral column and chromatographic conditions would require experimental screening.

Conformational Analysis of the Dihydropyranone Ring System

The six-membered dihydropyranone ring is not planar and exists in various conformations, with the chair and boat forms being the most common. The presence of substituents on the ring influences the conformational equilibrium.

For this compound, the methoxy group at the C3 position can adopt either an axial or an equatorial position in the chair conformation. The relative stability of these conformers is determined by steric and stereoelectronic effects.

Steric Hindrance: An axial substituent generally experiences greater steric hindrance (1,3-diaxial interactions) than an equatorial one. Therefore, the conformer with the methoxy group in the equatorial position is expected to be more stable.

Anomeric Effect: In heterocyclic systems containing an oxygen atom, stereoelectronic effects like the anomeric effect can also play a role. While the classical anomeric effect applies to substituents at the anomeric carbon (C2), related effects can influence the conformation of substituents at other positions.

Computational modeling, in conjunction with experimental data from NOESY NMR, would be necessary to accurately determine the preferred conformation of the dihydropyranone ring and the orientation of the methoxy group.

Computational and Theoretical Studies on R 3 Methoxydihydro 2h Pyran 4 3h One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT can be employed to model reaction pathways and predict the stereochemical outcomes of chemical transformations involving (R)-3-methoxydihydro-2H-pyran-4(3H)-one.

Detailed Research Findings:

DFT calculations, often utilizing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be used to map the potential energy surface of reactions. For instance, in the context of a nucleophilic addition to the carbonyl group of this compound, DFT can be used to calculate the activation energies for the formation of different stereoisomeric products. The transition states leading to each stereoisomer can be located and their energies compared to predict the most likely reaction pathway and the diastereomeric or enantiomeric excess.

Furthermore, DFT is instrumental in understanding the mechanisms of reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions. The theory can elucidate the role of the methoxy (B1213986) group and the stereocenter at the C3 position in directing the approach of reagents, thus governing the stereoselectivity of the reaction. The calculated energies of intermediates and transition states provide a quantitative basis for these predictions. mdpi.com In studies of similar pyrone systems, DFT has been successfully used to analyze tautomeric equilibria and predict which tautomeric form is more stable in different solvents. scifiniti.comscifiniti.com

Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on a reaction involving this compound.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Stereoisomer |

| Nucleophilic Addition (Re-face attack) | TS1 | 15.2 | (3R,4S)-product |

| Nucleophilic Addition (Si-face attack) | TS2 | 18.5 | (3R,4R)-product |

This table is illustrative and the data is not from an actual study on this specific compound.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. frontiersin.org For this compound, MD simulations can reveal the preferred conformations of the pyran ring and the orientation of the methoxy substituent.

Detailed Research Findings:

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between atoms over a series of small time steps. This allows for the observation of how the molecule moves and changes shape over time. The pyran ring in dihydropyranones can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion between them.

These simulations are also crucial for understanding intermolecular interactions. For example, the simulation can show how solvent molecules arrange themselves around the pyranone and form hydrogen bonds with the carbonyl oxygen. If this molecule were to be studied as a potential ligand for a biological receptor, MD simulations could be used to model the binding process and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. frontiersin.org

The following table provides a hypothetical summary of results from an MD simulation.

| Conformer | Relative Population (%) | Average O-C-C-O Dihedral Angle (°) | Key Intermolecular Interactions (in Water) |

| Chair | 85 | -55.2 | Hydrogen bonding with carbonyl oxygen |

| Twist-Boat | 10 | 30.1 | Weaker solvent interactions |

| Boat | 5 | 0.5 | Transient hydrogen bonding |

This table is illustrative and the data is not from an actual study on this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, a broader category that encompasses DFT, provide fundamental information about the electronic structure of a molecule. epstem.net These calculations can be used to determine a variety of electronic properties for this compound that are key to understanding its reactivity.

Detailed Research Findings:

Methods such as Hartree-Fock (HF) or more advanced post-HF methods, alongside DFT, can be used to calculate the distribution of electron density in the molecule. This can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilic character. For pyranones, the HOMO and LUMO are often localized around the π-system of the carbonyl group and the oxygen heteroatom. scifiniti.com

From these calculations, various reactivity descriptors can be derived. These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. The calculated Mulliken or Natural Bond Orbital (NBO) charges on each atom can pinpoint the most likely sites for nucleophilic or electrophilic attack. epstem.net

A table summarizing potential quantum chemical calculation results is presented below.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |

| Electrophilicity Index | 2.5 | Suggests moderate electrophilic character |

| Mulliken Charge on C4 | +0.45 | Indicates an electrophilic carbonyl carbon |

This table is illustrative and the data is not from an actual study on this specific compound.

Future Research Directions and Emerging Applications of Chiral Methoxydihydropyranones

Development of Novel Organocatalytic and Biocatalytic Routes for Asymmetric Synthesis

The efficient and stereocontrolled synthesis of chiral methoxydihydropyranones is a primary area of ongoing research. While classical synthetic methods exist, the development of more sustainable and efficient organocatalytic and biocatalytic routes is a key future direction.

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. mdpi.com Future research will likely focus on the design and application of novel chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs), to promote highly enantioselective and diastereoselective cyclization reactions to form the dihydropyranone core. csic.es The development of one-pot cascade reactions, where multiple stereocenters are set in a single synthetic operation, will be a particularly important area of investigation. mdpi.com

Biocatalysis provides an environmentally benign alternative for the synthesis of chiral compounds, often with high selectivity and under mild reaction conditions. nih.govnih.gov Future research in this area will likely explore the use of enzymes, such as lipases, esterases, and oxidoreductases, for the kinetic or dynamic kinetic resolution of racemic dihydropyranone precursors. nih.gov The discovery and engineering of novel enzymes with tailored substrate specificities for methoxydihydropyranones will be crucial for developing efficient and scalable biocatalytic processes. nih.gov

| Catalytic Approach | Key Features | Potential Catalysts/Enzymes | Future Research Focus |

| Organocatalysis | Metal-free, mild reaction conditions, high stereoselectivity. | Proline derivatives, Cinchona alkaloids, N-heterocyclic carbenes. | Development of novel catalysts for cascade reactions and one-pot syntheses. |

| Biocatalysis | Environmentally friendly, high chemo-, regio-, and enantioselectivity. | Lipases, Esterases, Oxidoreductases. | Enzyme discovery and engineering for kinetic and dynamic kinetic resolutions. |

Exploration of New Derivatization and Functionalization Strategies at Unactivated Positions

The derivatization of the methoxydihydropyranone scaffold is essential for expanding its utility in various applications. While functionalization at activated positions is relatively straightforward, the selective derivatization of unactivated C-H bonds remains a significant challenge and a key area for future research.

Recent advances in transition-metal-catalyzed C-H activation offer promising strategies for the late-stage functionalization of complex molecules. springerprofessional.deresearchgate.netresearchgate.netnih.govacs.org Future research will likely focus on applying these methods to the methoxydihydropyranone core. springerprofessional.deresearchgate.net This could involve the use of directing groups to achieve site-selective functionalization at specific unactivated positions on the pyran ring. The development of catalyst-controlled C-H functionalization, where the catalyst dictates the site of reaction without the need for a directing group, is a particularly exciting prospect. semanticscholar.org

These late-stage functionalization techniques would allow for the introduction of a wide range of chemical moieties, including aryl, alkyl, and heteroatom-containing groups, onto the dihydropyranone scaffold. nih.govchimia.chscispace.comwikipedia.org This would enable the rapid generation of diverse libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials.

| Functionalization Strategy | Description | Potential Catalysts | Future Research Focus |

| Directed C-H Activation | A directing group on the substrate guides the catalyst to a specific C-H bond. | Palladium, Rhodium, Iridium complexes. | Design of removable directing groups for versatile functionalization. |

| Catalyst-Controlled C-H Activation | The catalyst's structure and reactivity determine the site of functionalization. | Transition metal complexes with tailored ligand spheres. | Development of highly selective catalysts for unactivated C-H bonds. |

Expanded Applications in Advanced Materials Science and Engineering

The unique chiral and structural features of (R)-3-methoxydihydro-2H-pyran-4(3H)-one and its derivatives make them promising candidates for incorporation into advanced materials. imperial.ac.ukresearchgate.netnih.gov

One emerging application is in the development of chiral polymers . nih.gov The incorporation of chiral methoxydihydropyranone units as monomers or as pendant groups on a polymer backbone could lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials could find applications in areas such as chiral sensing, asymmetric catalysis, and optical data storage.

Another potential application is in the field of liquid crystals . tudelft.nlnih.govresearchgate.netresearchgate.netnih.gov Chiral dopants are often added to liquid crystal formulations to induce a helical twist, which is essential for the operation of many liquid crystal displays (LCDs). The rigid, chiral structure of methoxydihydropyranones could make them effective chiral dopants. Research in this area would involve synthesizing derivatives of this compound with mesogenic (liquid-crystal-forming) properties and evaluating their impact on the phase behavior and electro-optical properties of liquid crystal mixtures.

| Material Type | Potential Application | Key Properties Conferred by Chiral Dihydropyranone | Future Research Focus |

| Chiral Polymers | Chiral sensing, asymmetric catalysis, optical data storage. | Chiroptical activity (e.g., circular dichroism). | Synthesis and polymerization of dihydropyranone-containing monomers. |

| Liquid Crystals | Liquid crystal displays (LCDs). | Induction of helical twisting power. | Design of dihydropyranone-based mesogens and chiral dopants. |

Integration in Combinatorial Chemistry and High-Throughput Screening for Scaffold Discovery

The dihydropyranone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the discovery of new drugs. sygnaturediscovery.com

Future research will likely involve the integration of chiral methoxydihydropyranones into combinatorial chemistry workflows to generate large and diverse libraries of compounds. pharmaerudition.orgbohrium.comnih.govfortunepublish.com This could be achieved through solid-phase or solution-phase parallel synthesis, where a common dihydropyranone core is elaborated with a variety of building blocks.

These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with activity against a particular biological target. nih.govmdpi.comchemdiv.comtechnologynetworks.comscienceintheclassroom.org The data from HTS can then be used to guide the synthesis of more focused libraries for lead optimization. The development of efficient and robust synthetic routes to the dihydropyranone scaffold and its derivatives is crucial for the success of these approaches.

| Approach | Description | Key Advantages | Future Research Focus |

| Combinatorial Chemistry | Rapid synthesis of large numbers of related compounds. | Efficient exploration of chemical space. | Development of robust solid-phase and solution-phase syntheses. |

| High-Throughput Screening | Automated testing of large compound libraries for biological activity. | Rapid identification of "hit" compounds. | Design of dihydropyranone libraries with optimal diversity and drug-like properties. |

Q & A

Q. Basic

- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data, as demonstrated for structurally analogous dihydropyranones .

- NMR spectroscopy : Use NOESY/ROESY to identify spatial proximity between the methoxy group and adjacent protons. Coupling constants (J-values) in H NMR can reveal ring conformation (e.g., chair vs. boat) .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign R-configuration .

What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone group is prone to nucleophilic attack, while the methoxy group stabilizes adjacent charges .

- Molecular dynamics (MD) simulations : Model solvent effects and transition states to predict regioselectivity in reactions like Grignard additions .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible reaction pathways by analyzing databases of analogous compounds .

How can contradictions in reported NMR spectral data for dihydropyranone derivatives be resolved?

Q. Advanced

- Solvent standardization : Ensure spectra are acquired in the same deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆), which affects chemical shifts .

- Advanced 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the methoxy proton and the carbonyl carbon confirm substitution patterns .

- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

What are the key functional groups in this compound that influence its chemical reactivity?

Q. Basic

- Ketone group : Participates in nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄ to form diols) .

- Methoxy group : Electron-donating effect stabilizes adjacent carbocations, directing electrophilic substitutions. It also hinders steric access to the α-carbon .

- Ring strain : The partially saturated pyranone ring undergoes ring-opening reactions under acidic or basic conditions .

What strategies can mitigate racemization during the synthesis of enantiomerically pure this compound?

Q. Advanced

- Low-temperature reactions : Perform key steps (e.g., cyclization) at ≤0°C to slow down keto-enol tautomerism, a common racemization pathway .

- Chiral catalysts : Use asymmetric catalysts like BINAP-Ru complexes for hydrogenation or Sharpless epoxidation for diastereomeric control .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired stereochemical inversion .

How to design a kinetic study to determine the rate-determining step in the oxidation of this compound?

Q. Advanced

- Variable time NMR : Monitor reactant depletion and product formation at intervals (e.g., every 5 mins) under controlled conditions (temperature, pH) .

- Isolation of intermediates : Use quenching agents (e.g., NaHSO₃) to trap intermediates like enolates for characterization .

- Eyring analysis : Measure rate constants at multiple temperatures to calculate activation parameters (ΔH‡, ΔS‡) and identify transition states .

What analytical techniques are most effective in characterizing the purity of this compound?

Q. Basic

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity (>98%) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with electron ionization (EI) .

- Elemental analysis : Confirm empirical formula (C₆H₁₀O₃) by comparing experimental vs. theoretical C/H/O percentages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.